6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-benzylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-19(18,9-11-4-2-1-3-5-11)16-7-12-6-14-10-15-13(12)8-16/h1-6,10H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZGXSDOLIVOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that control cell growth, differentiation, and survival . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Key Observations:
- The absence of fluorine and methyl in the target compound may favor solubility in polar solvents.
- Core Modifications : Dichloro derivatives (e.g., C₆H₅N₃Cl₂ ) introduce electron-withdrawing Cl atoms, which could enhance reactivity in nucleophilic substitution reactions compared to the sulfonyl group’s electron-deficient nature.
- Salt Forms : Dihydrochloride salts (e.g., C₆H₈N₂·2HCl ) exhibit higher molecular weights (261.07 g/mol) and improved crystallinity, aiding in purification and formulation.
Pharmacological and Industrial Relevance
- The sulfonyl group in the target compound may similarly modulate kinase binding affinity.
- Intermediate Utility: Phosphonoyl dichloride derivatives (e.g., ) serve as precursors for further modifications, underscoring the versatility of the pyrrolo[3,4-d]pyrimidine core in medicinal chemistry.
Biological Activity
6-Phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrrolopyrimidine class, characterized by a fused pyrrole and pyrimidine ring system. Its chemical formula is with a molecular weight of approximately 252.30 g/mol. The presence of the phenylmethanesulfonyl group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
Research indicates that this compound exhibits activity through several mechanisms:
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, it may interfere with the AKT/mTOR signaling pathway, which is crucial for cancer cell growth and metabolism .
- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. In a xenograft model of breast cancer, administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, correlating with its proposed mechanism of action.
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Chemical Formula | |
| Molecular Weight | 252.30 g/mol |
| IC50 (A549) | 15 µM |
| IC50 (MCF-7) | 20 µM |
| Mechanism of Action | Kinase inhibition, anti-inflammatory effects |
| In Vivo Efficacy | Significant tumor reduction in xenograft models |
Q & A
Q. What are the established synthetic routes for 6-phenylmethanesulfonyl-pyrrolo[3,4-d]pyrimidine derivatives?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common method is the aza-Wittig reaction , where iminophosphorane intermediates react with phenyl isocyanates to form the pyrrolo[3,4-d]pyrimidine core . Key steps include:
Q. How is the structural integrity of 6-phenylmethanesulfonyl-pyrrolo[3,4-d]pyrimidine validated experimentally?
Structural characterization employs:
- X-ray crystallography to resolve the 3D conformation of the pyrrolo[3,4-d]pyrimidine core and sulfonyl group orientation .
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions, such as the phenylmethanesulfonyl group at position 6 .
- Elemental analysis to verify molecular formula and purity (>95%) .
Q. What preliminary biological assays are used to evaluate activity?
Initial screening often focuses on:
- Enzyme inhibition assays (e.g., kinase or COX-1/COX-2 inhibition) to assess target engagement .
- Antioxidant activity tests like DPPH radical scavenging to explore redox-modulating properties .
- Cytotoxicity profiling using cancer cell lines (e.g., MTT assays) to identify potential therapeutic windows .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Advanced optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization .
- Catalyst screening : Palladium or copper catalysts enhance sulfonyl group introduction .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Flow chemistry : Continuous reactors reduce reaction time and improve scalability .
Q. What structure-activity relationship (SAR) insights guide analog design?
SAR studies highlight:
- Sulfonyl group modifications : Substituting the phenyl ring with electron-withdrawing groups (e.g., -CF₃) enhances kinase inhibition potency .
- Core rigidity : Spiro derivatives (e.g., fused azaspiroundecanedione) improve selectivity by restricting conformational flexibility .
- Side-chain functionalization : Adding morpholine or pyridinylthio moieties modulates pharmacokinetic properties (e.g., solubility, half-life) .
Q. How do computational methods aid in target identification?
In silico approaches include:
- Molecular docking : Predict binding modes to kinases (e.g., Src family) by aligning the pyrrolo[3,4-d]pyrimidine core with ATP-binding pockets .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
Q. How can contradictory biological data across studies be resolved?
Methodological strategies include:
- Assay standardization : Control variables like cell passage number or enzyme lot .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent-dependent COX-1 vs. COX-2 selectivity) .
Q. What strategies enhance selectivity for specific biological targets?
Q. How are solubility and bioavailability challenges addressed?
- Salt formation : Dihydrochloride salts improve aqueous solubility (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride) .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .
- Prodrug strategies : Mask polar groups (e.g., sulfonyl) with ester linkages for passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
